molecular formula C22H26N2O3 B13730031 Villocarine A

Villocarine A

Cat. No.: B13730031
M. Wt: 366.5 g/mol
InChI Key: VAMJZLUOKJRHOW-YNIQLQCKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Villocarine A is typically isolated from natural sources rather than synthesized in a laboratory setting. The extraction process involves the use of organic solvents to isolate the alkaloid from the plant material .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction from Uncaria villosa, followed by purification processes to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Villocarine A undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups .

Comparison with Similar Compounds

Villocarine A is part of a group of indole alkaloids, which include:

Uniqueness: this compound is unique due to its specific vasorelaxant activity and its origin from Uncaria villosa. Its distinct chemical structure and biological activity set it apart from other indole alkaloids .

Properties

Molecular Formula

C22H26N2O3

Molecular Weight

366.5 g/mol

IUPAC Name

methyl (E)-2-[(2S,3E,12bR)-3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate

InChI

InChI=1S/C22H26N2O3/c1-4-14-12-24-10-9-16-15-7-5-6-8-19(15)23-21(16)20(24)11-17(14)18(13-26-2)22(25)27-3/h4-8,13,17,20,23H,9-12H2,1-3H3/b14-4-,18-13+/t17-,20+/m0/s1

InChI Key

VAMJZLUOKJRHOW-YNIQLQCKSA-N

Isomeric SMILES

C/C=C\1/CN2CCC3=C([C@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)NC4=CC=CC=C34

Canonical SMILES

CC=C1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=CC=CC=C34

Origin of Product

United States

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